molecular formula C34H50N6O8 B8114167 BCN-PEG1-Val-Cit-PAB-OH

BCN-PEG1-Val-Cit-PAB-OH

Cat. No.: B8114167
M. Wt: 670.8 g/mol
InChI Key: OSYNANIXGPEZED-RHMCSHEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The BCN group in the compound allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a useful reagent in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves multiple steps:

    Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

    PEGylation: The PEG1 unit is introduced to enhance solubility and biocompatibility.

    Val-Cit Linker Addition: The valine-citrulline dipeptide is added, which is cleavable by cathepsin B.

    PAB Group Addition: The para-aminobenzyloxycarbonyl (PAB) group is added to facilitate the release of the drug payload upon cleavage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Synthesis: For higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BCN-PEG1-Val-Cit-PAB-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cleavage Reactions: Typically occur under lysosomal conditions with the presence of cathepsin B.

    Click Chemistry Reactions: Conducted under mild conditions, often at room temperature, without the need for copper catalysts.

Major Products Formed

    Cleavage Reactions: Release of the cytotoxic drug payload within the target cell.

    Click Chemistry Reactions: Formation of stable triazole linkages.

Scientific Research Applications

BCN-PEG1-Val-Cit-PAB-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BCN-PEG1-Val-Cit-PAB-OH involves:

    Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.

    Internalization: The antibody-drug conjugate is internalized by the cancer cell.

    Cleavage: The Val-Cit linker is cleaved by cathepsin B in the lysosome, releasing the cytotoxic drug.

    Action: The released drug exerts its cytotoxic effects, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    BCN-PEG2-Val-Cit-PAB-OH: Similar structure but with a longer PEG chain.

    BCN-PEG3-Val-Cit-PAB-OH: Further extended PEG chain for enhanced solubility.

    BCN-PEG4-Val-Cit-PAB-OH: Even longer PEG chain for specific applications requiring higher solubility.

Uniqueness

BCN-PEG1-Val-Cit-PAB-OH is unique due to its optimal balance between solubility and stability, making it highly effective for use in antibody-drug conjugates .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYNANIXGPEZED-RHMCSHEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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